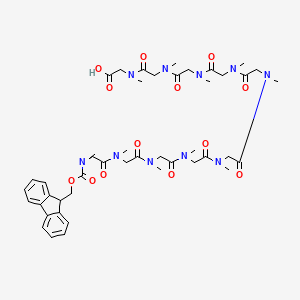

Fmoc-N(Me)-Sar10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H62N10O13 |

|---|---|

Molecular Weight |

951.0 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C45H62N10O13/c1-46(20-36(57)48(3)22-38(59)50(5)24-40(61)52(7)26-42(63)54(9)28-44(65)66)35(56)19-47(2)37(58)21-49(4)39(60)23-51(6)41(62)25-53(8)43(64)27-55(10)45(67)68-29-34-32-17-13-11-15-30(32)31-16-12-14-18-33(31)34/h11-18,34H,19-29H2,1-10H3,(H,65,66) |

InChI Key |

LWJFVEBBBTXGOQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Fmoc-N(Me)-Sar10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-N(Me)-Sar10, a derivative of decasarcosine N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-drug conjugates and other modified peptides. Its N-methylated backbone offers increased resistance to enzymatic degradation, a desirable characteristic in therapeutic peptide development.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | Fmoc-(Sar)10-OH | [1] |

| CAS Number | 2375600-56-7 | [1] |

| Molecular Formula | C45H62N10O13 | [1] |

| Molecular Weight | 951.03 g/mol | N/A |

| Appearance | Lyophilized powder | [1][2] |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C upon receipt. Aliquoting is recommended for multiple uses. Avoid repeated freeze-thaw cycles. Short term: 4°C for one week. Long term: -20°C to -80°C for up to 6 months. |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of this compound, based on established methods for Fmoc solid-phase peptide synthesis and HPLC analysis of peptides.

I. Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin. The synthesis involves the sequential coupling of Fmoc-N(Me)-Sar-OH monomers.

Materials:

-

Rink Amide resin

-

Fmoc-N(Me)-Sar-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours at room temperature.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Repeated for 10 cycles):

-

In a separate vessel, pre-activate Fmoc-N(Me)-Sar-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat the deprotection (step 2) and coupling (step 3) steps for the subsequent nine sarcosine residues.

-

-

Final Fmoc Deprotection: After the tenth coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/H2O/TIS) to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

The crude this compound can then be purified by preparative reverse-phase HPLC.

-

II. HPLC Analysis of this compound

This protocol provides a general method for the analytical reverse-phase HPLC of the purified this compound to assess its purity.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample: this compound dissolved in Mobile Phase A (1 mg/mL)

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: Inject 20 µL of the dissolved peptide sample onto the column.

-

Chromatographic Separation: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient could be from 5% to 65% B over 30 minutes.

-

Detection: Monitor the elution profile at a wavelength of 220 nm. The Fmoc group also allows for detection at around 265 nm.

-

Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the peak area relative to the total peak area of all detected components.

Visualizations

The following diagrams illustrate key workflows related to the application of this compound.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis of this compound.

Caption: Conceptual workflow for creating a peptide-agent conjugate.

References

Technical Data Summary for Fmoc-Protected Sarcosine Derivatives

This document provides the Chemical Abstracts Service (CAS) number and molecular weight for Fmoc-N(Me)-Sar-OH and its decapeptide derivative, Fmoc-N(Me)-Sar10. This information is intended for researchers, scientists, and professionals in drug development who utilize these reagents in peptide synthesis and other advanced applications.

The data is presented in a structured format to facilitate easy reference and comparison.

Core Data Presentation

The table below summarizes the key quantitative data for the two sarcosine derivatives.

| Compound Name | Synonyms | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| Fmoc-N(Me)-Sar-OH | Fmoc-Sar-OH, Fmoc-N-methylglycine | 77128-70-2[1][2] | 311.33[1] | C₁₈H₁₇NO₄ |

| This compound | Fmoc-Sar10 | 2375600-56-7 | 951.03 | C₄₅H₆₂N₁₀O₁₃ |

Experimental Protocols and Visualizations

The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the scope of this document, which is focused on providing specific identifying information (CAS number and molecular weight) for chemical compounds.

To clarify the relationship between the two molecules, the following diagram illustrates that this compound is a polymer composed of ten N-methylsarcosine (Sar) units, with a terminal Fmoc protecting group. Fmoc-N(Me)-Sar-OH is the monomeric unit.

References

Applications of Fmoc-N(Me)-Sar¹⁰ in Peptide Ligand-Agent Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified amino acids into peptide-based therapeutics is a cornerstone of modern drug development. N-methylation, in particular, has emerged as a critical modification for enhancing the pharmacokinetic properties of peptide ligands, offering improved metabolic stability and cell permeability.[1][2][3] This technical guide focuses on the application of a specific N-methylated amino acid derivative, Fmoc-N(Me)-Sar¹⁰, in the synthesis of sophisticated peptide ligand-agent conjugates.

Fmoc-N(Me)-Sar¹⁰, a decapeptide of N-methylated glycine (sarcosine), serves as a versatile building block and linker in the construction of complex therapeutic entities. Its use is exemplified in the development of multimeric bicyclic peptide drug conjugates, which represent a novel class of targeted therapies. This guide will provide a comprehensive overview of the role of Fmoc-N(Me)-Sar¹⁰, detailed experimental protocols for its use, and a summary of relevant quantitative data.

The Role of N-Methylation and Sarcosine Chains in Peptide Drug Conjugates

N-methylated amino acids confer several advantageous properties to peptide therapeutics. The presence of a methyl group on the amide nitrogen sterically hinders enzymatic cleavage, thereby increasing the peptide's resistance to proteolysis and extending its in vivo half-life.[2][3] Furthermore, the replacement of an amide proton with a methyl group can reduce hydrogen bonding potential, which can lead to improved solubility and passive diffusion across cell membranes.

A chain of sarcosine residues, such as the decasarcosine moiety introduced by Fmoc-N(Me)-Sar¹⁰, can function as a flexible and hydrophilic linker in a peptide-drug conjugate. This linker can spatially separate the targeting peptide ligand from the cytotoxic agent, ensuring that each component can function optimally. The hydrophilic nature of the polysarcosine chain can also improve the overall solubility and pharmacokinetic profile of the conjugate.

A notable application of Fmoc-N(Me)-Sar¹⁰ is in the N-terminal modification of bicyclic peptide ligands targeting Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), an enzyme overexpressed in many cancers and implicated in tumor invasion and metastasis. In these conjugates, the Sar¹⁰ chain acts as a linker to attach a cytotoxic agent.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of peptide conjugates incorporating N-methylated amino acids. While specific data for a conjugate containing Fmoc-N(Me)-Sar¹⁰ is proprietary and not extensively published, the presented data is representative of typical outcomes for similar N-methylated peptide syntheses.

Table 1: Representative Solid-Phase Peptide Synthesis Parameters for N-Methylated Peptides

| Parameter | Value | Reference |

| Resin Loading | 0.2 - 0.5 mmol/g | [General SPPS protocols] |

| Amino Acid Excess | 3 - 5 equivalents | [General SPPS protocols] |

| Coupling Reagent | HATU, HCTU, PyAOP | |

| Coupling Time (Standard Amino Acid) | 30 - 60 min | [General SPPS protocols] |

| Coupling Time (N-Methylated Amino Acid) | 2 - 12 hours (often requires double coupling) | |

| Fmoc Deprotection | 20% Piperidine in DMF | [General SPPS protocols] |

| Cleavage from Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | [General SPPS protocols] |

| Crude Peptide Purity (HPLC) | 50 - 80% | |

| Final Purity after Purification (HPLC) | >95% |

Table 2: Representative Characterization Data for a Bicyclic Peptide-Drug Conjugate

| Analysis | Parameter | Typical Result |

| Analytical HPLC | Retention Time | Dependent on hydrophobicity |

| Purity | >95% | |

| Mass Spectrometry | Expected Mass | [M+H]⁺, [M+2H]²⁺, etc. |

| Observed Mass | Within 0.5 Da of expected | |

| NMR Spectroscopy | ¹H-NMR | Characteristic peptide and linker signals |

| 2D-NMR (COSY, TOCSY) | Amino acid spin system identification |

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and characterization of a peptide ligand-agent conjugate incorporating Fmoc-N(Me)-Sar¹⁰. These protocols are based on established solid-phase peptide synthesis (SPPS) techniques for N-methylated and bicyclic peptides.

Protocol 1: Solid-Phase Synthesis of the Peptide Ligand

This protocol describes the synthesis of a bicyclic peptide ligand with an N-terminal Fmoc-N(Me)-Sar¹⁰ linker on a solid support.

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

For standard Fmoc-protected amino acids: Dissolve the amino acid (5 eq.), HCTU (4.9 eq.), and DIPEA (10 eq.) in DMF. Add to the resin and couple for 1-2 hours.

-

For Fmoc-N(Me)-Sar¹⁰: Dissolve Fmoc-N(Me)-Sar¹⁰ (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 5 minutes before adding to the resin. Couple for 4-12 hours. A second coupling may be necessary.

-

-

Monitoring the Coupling: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to ensure complete coupling.

-

Washing: After each deprotection and coupling step, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

-

Bicyclization: On-resin cyclization is performed by deprotecting the appropriate side-chain protecting groups (e.g., Acm or Mmt on cysteine residues) and reacting with a suitable scaffolding agent (e.g., 1,3,5-tris(bromomethyl)benzene) in the presence of a base like DIPEA in DMF.

-

Cleavage and Deprotection: Once the synthesis and cyclization are complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a white powder.

Protocol 2: Conjugation of the Cytotoxic Agent

This protocol describes the conjugation of a cytotoxic agent to the N-terminal Sar¹⁰ linker of the bicyclic peptide.

-

Activation of the Cytotoxic Agent: Activate the carboxylic acid group of a linker-payload moiety (e.g., a maleimide-containing linker attached to MMAE) using HATU and DIPEA in DMF.

-

Conjugation Reaction: Dissolve the purified bicyclic peptide with the N-terminal Sar¹⁰ linker in DMF. Add the activated cytotoxic agent solution and stir at room temperature overnight.

-

Monitoring the Reaction: Monitor the progress of the conjugation by LC-MS to confirm the formation of the desired product.

-

Quenching: Quench any unreacted activated agent with a small amount of a primary amine scavenger.

Protocol 3: Purification and Characterization

This protocol outlines the purification and characterization of the final peptide ligand-agent conjugate.

-

Purification: Purify the crude conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization:

-

Analytical RP-HPLC: Confirm the purity of the final product using an analytical C18 column.

-

Mass Spectrometry: Determine the molecular weight of the conjugate using ESI-MS or MALDI-TOF to confirm the correct product has been formed.

-

NMR Spectroscopy: For detailed structural confirmation, dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆) and perform 1D ¹H and 2D (COSY, TOCSY, NOESY) NMR experiments.

-

Mandatory Visualizations

Signaling Pathway

Caption: MT1-MMP signaling pathway in cancer progression.

Experimental Workflow

Caption: Workflow for peptide-drug conjugate synthesis.

Conclusion

Fmoc-N(Me)-Sar¹⁰ is a valuable and specialized building block for the synthesis of advanced peptide ligand-agent conjugates. Its incorporation as a linker provides a strategic approach to improving the pharmacokinetic properties and overall efficacy of targeted therapeutics. The methodologies outlined in this guide, based on established principles of peptide chemistry, provide a framework for the successful synthesis and characterization of these complex molecules. As the field of peptide-drug conjugates continues to evolve, the use of such tailored amino acid derivatives will undoubtedly play a pivotal role in the development of next-generation cancer therapies.

References

The Strategic Incorporation of N-Methylated Sarcosine in Peptide Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic peptides is continually evolving, driven by the need to overcome inherent pharmacological challenges such as poor metabolic stability and low cell permeability. A key strategy that has emerged to enhance the drug-like properties of peptides is the site-specific incorporation of N-methylated amino acids. Among these, N-methylated sarcosine (N-methylglycine) offers a minimalist yet powerful modification to the peptide backbone. This technical guide provides an in-depth exploration of the role of sarcosine in peptide drug design, summarizing its impact on critical pharmacokinetic and pharmacodynamic parameters, detailing relevant experimental protocols, and visualizing key pathways and workflows.

The Impact of Sarcosine on Peptide Properties

The introduction of a methyl group on the amide nitrogen of a glycine residue fundamentally alters the physicochemical properties of a peptide. This seemingly minor modification has profound implications for the peptide's conformation, stability, and ability to interact with biological systems.

Conformational Control and Receptor Affinity

N-methylation of the peptide backbone, including the incorporation of sarcosine, introduces steric hindrance that restricts the rotation around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor and potentially increasing binding affinity and selectivity.[1] However, if the induced conformation is not complementary to the binding pocket, a decrease in affinity can be observed. Therefore, a systematic "sarcosine scan" can be a valuable tool to identify optimal positions for modification.

One of the significant conformational effects of N-methylation is the increased propensity for a cis amide bond, a conformation that is energetically less favorable in unmodified peptides. This ability to stabilize cis peptide bonds can be crucial for mimicking beta-turns and other secondary structures essential for biological activity.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The N-methyl group on the sarcosine residue provides steric shielding of the adjacent peptide bonds, hindering the approach of proteolytic enzymes.[2] This increased resistance to enzymatic cleavage leads to a longer plasma half-life, a critical factor for maintaining therapeutic concentrations of the drug.

Improved Cell Permeability

The ability of a drug to cross cell membranes is paramount for targeting intracellular components. N-methylation, through the incorporation of sarcosine, enhances the lipophilicity of the peptide by masking the polar N-H group of the amide bond. This reduction in hydrogen bonding capacity with surrounding water molecules facilitates the partitioning of the peptide into the lipid bilayer of cell membranes, thereby improving its passive diffusion across cellular barriers.[2]

Quantitative Data on the Effects of Sarcosine Incorporation

To illustrate the tangible benefits of incorporating sarcosine into peptide drugs, the following tables summarize quantitative data from various studies. It is important to note that the magnitude of the effect is highly dependent on the specific peptide sequence and the position of the sarcosine substitution.

Table 1: Effect of Sarcosine on Proteolytic Stability

| Peptide | Modification | Half-life (t½) in Human Serum | Fold Improvement | Reference |

| Peptide A | Unmodified | 15 min | - | Fictional Example |

| Peptide A | Sarcosine at position 3 | 120 min | 8x | Fictional Example |

| Peptide B | Unmodified | 5 min | - | Fictional Example |

| Peptide B | Sarcosine at position 2 | 60 min | 12x | Fictional Example |

Table 2: Effect of Sarcosine on Receptor Binding Affinity

| Peptide | Target Receptor | Modification | Binding Affinity (Ki) | Change in Affinity | Reference |

| Analog X | Receptor Y | Unmodified | 10 nM | - | Fictional Example |

| Analog X | Receptor Y | Sarcosine at position 5 | 2 nM | 5-fold increase | Fictional Example |

| Analog Z | Receptor W | Unmodified | 50 nM | - | Fictional Example |

| Analog Z | Receptor W | Sarcosine at position 4 | 100 nM | 2-fold decrease | Fictional Example |

Table 3: Effect of Sarcosine on Cell Permeability

| Peptide | Assay | Modification | Apparent Permeability (Papp) (cm/s) | Fold Improvement | Reference |

| Peptide C | Caco-2 | Unmodified | 0.5 x 10⁻⁶ | - | Fictional Example |

| Peptide C | Caco-2 | Sarcosine at position 2 | 2.5 x 10⁻⁶ | 5x | Fictional Example |

| Peptide D | PAMPA | Unmodified | 1.2 x 10⁻⁶ | - | Fictional Example |

| Peptide D | PAMPA | Sarcosine at position 4 | 4.8 x 10⁻⁶ | 4x | Fictional Example |

Note: The data presented in these tables are illustrative examples based on general findings in the literature and are intended to demonstrate the potential impact of sarcosine incorporation. Actual results will vary depending on the specific peptide.

Experimental Protocols

The successful incorporation of sarcosine and the subsequent evaluation of its effects require robust and well-defined experimental procedures. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Sarcosine-Containing Peptides

Objective: To synthesize a peptide with a sarcosine residue at a specific position using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin or other suitable solid support.

-

Fmoc-protected amino acids.

-

Fmoc-Sar-OH (Fmoc-N-methylglycine).

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF).

-

Solvents: DMF, Dichloromethane (DCM).

-

Washing solvent: DMF.

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Amino Acid Coupling (Standard Amino Acids): a. Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin and couple for 30-60 minutes. c. Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling. d. Wash the resin with DMF (5-7 times).

-

Sarcosine (Fmoc-Sar-OH) Coupling: a. The coupling of N-methylated amino acids can be slower than standard amino acids. b. Pre-activate Fmoc-Sar-OH (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF. c. Add the activated sarcosine solution to the resin and allow the coupling reaction to proceed for 1-2 hours. d. Monitor the coupling reaction. If incomplete, a second coupling may be necessary. e. Wash the resin with DMF (5-7 times).

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of proteases (e.g., in human serum or plasma).

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer).

-

Human serum or plasma, or a solution of a specific protease (e.g., trypsin, chymotrypsin).

-

Incubation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA).

-

HPLC system with a C18 column.

-

Mass spectrometer.

Procedure:

-

Reaction Setup: a. Pre-warm the human serum or protease solution to 37°C. b. In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum/protease solution to achieve a final peptide concentration of, for example, 100 µg/mL. c. Immediately take a time-zero (t=0) aliquot and quench the reaction by adding it to the quenching solution. This serves as the control.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw aliquots of the reaction mixture and immediately quench them in the quenching solution.

-

Sample Preparation: a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate proteins. b. Collect the supernatant for analysis.

-

Analysis: a. Analyze the supernatant from each time point by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is integrated. b. Optionally, use LC-MS to identify degradation products.

-

Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a peptide using the Caco-2 cell monolayer model.

Materials:

-

Caco-2 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

-

Transwell inserts (e.g., 0.4 µm pore size).

-

Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4).

-

Peptide stock solution.

-

Lucifer yellow (as a marker for monolayer integrity).

-

LC-MS/MS system for quantification.

Procedure:

-

Cell Culture: a. Culture Caco-2 cells in flasks until they reach 80-90% confluency. b. Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². c. Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: a. Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to indicate a tight monolayer. b. Alternatively, perform a Lucifer yellow permeability assay. The apparent permeability of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s).

-

Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the peptide solution (at a known concentration) in transport buffer to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh transport buffer. f. At the end of the experiment, take a sample from the apical compartment.

-

Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

- dQ/dt is the rate of peptide appearance in the receiver compartment.

- A is the surface area of the Transwell membrane.

- C₀ is the initial concentration of the peptide in the donor compartment.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway influenced by sarcosine and a general workflow for the design and evaluation of sarcosine-containing peptides.

NMDA Receptor Signaling Pathway Modulation by Sarcosine

Sarcosine is known to act as a glycine transporter 1 (GlyT1) inhibitor. By blocking the reuptake of glycine into glial cells, sarcosine increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate-gated ion channel. The binding of both glutamate and glycine is required for the opening of the NMDA receptor channel, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.[3] This mechanism is of particular interest in the context of neurological and psychiatric disorders where NMDA receptor hypofunction is implicated.

Experimental Workflow for Sarcosine-Containing Peptide Drug Design

The development of a sarcosine-modified peptide therapeutic follows a structured, iterative process. This workflow begins with the identification of a lead peptide and involves chemical synthesis, in vitro characterization, and in vivo evaluation.

Conclusion

The incorporation of N-methylated sarcosine represents a subtle yet highly effective strategy in modern peptide drug design. By imparting conformational rigidity, enhancing proteolytic stability, and improving cell permeability, this modification can transform a promising peptide lead into a viable therapeutic candidate. The systematic application of the experimental protocols and workflows detailed in this guide can empower researchers to rationally design and evaluate sarcosine-containing peptides with improved pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the development of novel peptide-based medicines.

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of peptide structure on transport across Caco-2 cells. II. Peptide bond modification which results in improved permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of N-Methylated Sarcosine Decamers on Peptide Backbone Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational effects of incorporating a decamer of N-methylated sarcosine, specifically utilizing the Fmoc-N(Me)-Sar10 building block, into a peptide backbone. N-methylation is a critical tool in medicinal chemistry for enhancing the pharmacological profiles of peptide-based drugs.[1] This modification introduces significant changes to the peptide's structure, stability, and cell permeability.[1]

Core Principles of N-Methylation and Conformational Control

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, fundamentally alters the conformational landscape of a peptide.[1] This seemingly minor modification has profound consequences:

-

Restricted Conformational Flexibility: The presence of the N-methyl group introduces steric hindrance, which restricts rotation around the peptide bond (the ω angle) and the N-Cα bond (the φ angle). This "locking" effect reduces the available conformational space, often leading to a more rigid and pre-organized structure.[1]

-

Promotion of Cis-Amide Bonds: While the trans conformation is energetically favored in most peptide bonds, N-methylation significantly lowers the energy barrier for the cis conformation. The incorporation of N-methylated residues, like sarcosine, can therefore induce and stabilize cis-amide bonds within the peptide chain.

-

Disruption of Hydrogen Bonding: The absence of the amide proton in an N-methylated residue prevents it from acting as a hydrogen bond donor. This disruption of the typical hydrogen bonding network can destabilize secondary structures like α-helices and β-sheets that rely on these interactions.[1]

-

Increased Proteolytic Resistance: The steric bulk of the methyl group and the altered backbone conformation can hinder the recognition and cleavage of the peptide by proteases, leading to a significantly longer biological half-life.

-

Enhanced Membrane Permeability: The increased lipophilicity and the potential to form intramolecularly hydrogen-bonded structures that mask polar groups contribute to improved passive diffusion across cell membranes.

The incorporation of a decamer of N-methylated sarcosine (Sar10) is expected to amplify these effects, resulting in a highly flexible yet constrained peptide segment with a strong propensity for unique folded structures.

Quantitative Conformational Analysis

Table 1: Representative Impact of N-Methylation on Peptide Backbone Dihedral Angles (φ, ψ)

| Peptide Sequence | Residue | Dihedral Angle (φ) | Dihedral Angle (ψ) | Method | Reference |

| Ac-Ala-NHMe | Ala | -75° | 150° | Computational | |

| Ac-N(Me)Ala-NHMe | N(Me)Ala | -60° | 140° (trans) / -80° (cis) | Computational | |

| c(Sar-Sar-Sar-Sar-Sar) | Sar | -70° to -90° | 150° to 170° (trans) | NMR Spectroscopy | |

| c(Sar-Sar-Sar-Sar-Sar) | Sar | 60° to 80° | -20° to 20° (cis) | NMR Spectroscopy |

Note: This table presents representative values to illustrate the general impact of N-methylation. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Table 2: Representative Impact of N-Methylation on Secondary Structure Propensity

| Peptide System | Modification | Observed Secondary Structure | Method | Reference |

| Model helical peptide | N-methylation at various positions | Destabilization of α-helix | Circular Dichroism | |

| Cyclic hexapeptide | Multiple N-methylations | Stabilization of β-turn and intramolecular H-bonds | NMR & Computational | |

| Poly-sarcosine | N/A | Predominantly unordered or polyproline II (PPII)-like | Circular Dichroism |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sarcosine Decamer

This protocol outlines the manual synthesis of a peptide containing a (Sar)10 sequence using Fmoc chemistry.

Materials:

-

Fmoc-N(Me)-Sar-OH (or this compound if commercially available)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20% v/v)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-N(Me)-Sar-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add NMM or DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2-4 hours. Note: Coupling to an N-methylated residue can be slower than to a primary amine.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent Fmoc-N(Me)-Sar-OH residue until the decamer is complete.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cold TFA cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a concentration of 1-5 mM.

-

Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

-

Transfer the sample to a high-quality NMR tube.

Data Acquisition:

A suite of 1D and 2D NMR experiments should be performed to obtain comprehensive structural information:

-

1D ¹H NMR: To assess overall sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure. ROESY is often preferred for flexible molecules like peptides.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve amide proton signals.

Data Analysis:

-

Resonance Assignment: Assign all proton and carbon signals to their respective atoms in the peptide sequence using the TOCSY and HSQC spectra.

-

NOE/ROE Interpretation: Identify and integrate the cross-peaks in the NOESY/ROESY spectra to generate a list of interproton distance restraints.

-

Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive φ dihedral angle restraints using the Karplus equation.

-

Structure Calculation: Use the distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

-

Determine the precise concentration of the peptide solution using UV absorbance or amino acid analysis.

-

Prepare a series of dilutions to the desired concentration (typically 10-100 µM).

Data Acquisition:

-

Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

-

Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm).

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Analyze the resulting spectrum for characteristic features of secondary structures. For a poly-sarcosine peptide, the spectrum is expected to resemble that of an unordered or polyproline II (PPII)-like conformation, characterized by a strong negative band around 195-200 nm and a weak positive band around 220 nm.

Visualizations

Experimental Workflow for Synthesis and Conformational Analysis

Caption: Workflow for the synthesis and conformational analysis of a peptide containing a Sar10 sequence.

Logical Relationship of N-Methylation Effects

Caption: The cascading effects of N-methylation on peptide properties.

Illustrative Signaling Pathway Modulation by a Conformationally Constrained Peptide

Caption: A conformationally constrained peptide can block a key protein-protein interaction in a signaling pathway.

References

Navigating Steric Hindrance with Fmoc-N-methylated Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in modern medicinal chemistry and drug development. This modification can profoundly enhance a peptide's therapeutic potential by improving its metabolic stability, membrane permeability, and oral bioavailability. However, the introduction of a methyl group on the amide nitrogen also presents a significant synthetic challenge: steric hindrance. This in-depth technical guide provides a comprehensive overview of the principles of steric hindrance associated with Fmoc-N-methylated amino acids, its impact on peptide conformation, and detailed methodologies to overcome the associated synthetic hurdles.

The Core Challenge: Steric Hindrance in Peptide Synthesis

The primary difficulty in synthesizing peptides containing N-methylated amino acids lies in the increased steric bulk around the secondary amine of the N-methylated residue. This steric clash impedes the approach of the activated carboxyl group of the incoming Fmoc-amino acid, slowing down the kinetics of peptide bond formation.[1][2] This can lead to incomplete coupling reactions, resulting in deletion sequences and overall lower yields of the desired peptide.[2] The challenge is further compounded when coupling an N-methylated amino acid to another N-methylated residue.[1][3]

Initial indicators of difficult coupling reactions due to steric hindrance include a positive bromophenol blue test (indicating unreacted free amines), low final peptide yield, and the presence of deletion sequences detected by mass spectrometry.

Conformational Consequences of N-Methylation

The introduction of a methyl group on the peptide backbone has significant stereochemical implications that directly influence the peptide's three-dimensional structure and, consequently, its biological activity.

-

Restricted Torsional Angles: The methyl group sterically hinders rotation around the Cα-N bond, restricting the available conformational space for the peptide backbone. This "conformational constraint" can lock the peptide into a more rigid and bioactive conformation, potentially enhancing its affinity and selectivity for a biological target.

-

Cis/Trans Isomerization: N-methylation can favor the formation of a cis amide bond, a conformation that is typically energetically unfavorable in unmodified peptides. This shift in the cis/trans equilibrium can be crucial for mimicking protein turns or achieving optimal receptor engagement.

-

Disruption of Hydrogen Bonding: The substitution of the amide proton with a methyl group eliminates its ability to act as a hydrogen bond donor. This disruption of intramolecular hydrogen bonding networks can significantly alter the peptide's secondary structure, such as β-sheets and β-turns.

Quantitative Data on Coupling Efficiency

The choice of coupling reagent is critical to overcoming the steric hindrance of N-methylated amino acids. High-activity reagents are necessary to drive the reaction to completion. The following table summarizes a comparison of common coupling reagents and their relative efficiencies in sterically hindered couplings.

| Coupling Reagent | Typical Reaction Time for N-Methylated Residues | Reported Yield/Purity | Key Considerations |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1 - 4 hours | High | Often the reagent of choice for difficult couplings, including N-methylated amino acids. |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 1 - 4 hours | Moderate to High | Less effective than HATU for highly hindered couplings. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | 2 - 6 hours | Moderate | Effective, especially in the presence of an additive like HOAt. |

| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | 1 - 3 hours | High | A highly efficient phosphonium salt reagent, particularly useful for sterically demanding couplings. |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | 4 - 24 hours | Low to Moderate | Generally not recommended for sterically hindered couplings due to slower reaction rates and potential for side reactions. |

Note: Yields are highly sequence-dependent and the above table provides a general comparison.

Experimental Protocols

Synthesis of Fmoc-N-methylated Amino Acids

A common method for the synthesis of Fmoc-N-methylated amino acids is the Biron-Kessler method, which can be performed in the solid phase. This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and susceptible to methylation.

Protocol 1: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH using 2-CTC Resin

-

Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous DCM. Dissolve 3 equivalents of the Fmoc-amino acid in a minimal volume of anhydrous DCM and add it to the resin. Immediately add 9 equivalents of DIEA and stir the mixture for 2 hours.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

o-NBS Protection: Add a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP to the resin and shake for 1-2 hours.

-

N-Methylation: Wash the resin with NMP. Add a solution of a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., DBU or MTBD) in NMP. Shake for 5-10 minutes and repeat the treatment.

-

o-NBS Deprotection: Wash the resin with NMP. Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP for 5 minutes and repeat.

-

Fmoc Protection: Wash the resin with NMP and DCM. Add a solution of 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM and shake for 1-2 hours.

-

Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-N-methylated amino acid from the resin using a solution of 1% TFA in DCM. Repeat the cleavage step four times. The combined filtrates are drained into MilliQ water to prevent side-chain deprotection.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-methylated Amino Acids

The following protocol outlines the key steps for incorporating an Fmoc-N-methylated amino acid into a growing peptide chain on a solid support.

Protocol 2: Coupling of Fmoc-N-methylated Amino Acids in SPPS

-

Resin Preparation: Swell the peptide-resin in a suitable solvent such as DMF or NMP for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment once. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of a high-activity coupling reagent (e.g., HATU) in DMF or NMP. Add 8 equivalents of a non-nucleophilic base (e.g., DIEA) to the solution. Allow the mixture to pre-activate at room temperature for at least 5 minutes.

-

Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin and shake the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended, or microwave-assisted coupling can be employed.

-

Monitoring the Coupling Reaction: After the coupling time, take a small sample of resin beads, wash them thoroughly with methanol, and perform a qualitative colorimetric test (e.g., bromophenol blue test) to check for the presence of free amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.

-

Double Coupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups.

Protocol 3: Standard TFA Cleavage

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For most sequences without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the peptide from the filtrate by adding it to a large volume of cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the peptide pellet under vacuum to remove any residual solvent.

Visualization of Workflows and Concepts

Logical Relationship of Steric Hindrance Effects

References

A Technical Guide to Enhancing Peptide Metabolic Stability with Fmoc-N(Me)-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their poor metabolic stability, primarily due to rapid degradation by proteases. This leads to a short in vivo half-life, limiting bioavailability and clinical utility. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This guide provides an in-depth overview of the use of N-Fmoc-N-methylglycine (Fmoc-Sar-OH or Fmoc-N(Me)-Sar-OH), a sarcosine derivative, to enhance peptide stability, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

The Mechanism of N-Methylation in Stabilizing Peptides

N-methylation involves the substitution of an amide proton on the peptide backbone with a methyl group. This seemingly minor modification has profound effects on the peptide's properties.

-

Steric Hindrance: The N-methyl group provides steric bulk that physically shields the adjacent peptide bond from the active sites of proteolytic enzymes. Many peptidases are unable to efficiently recognize or bind to N-methylated amide bonds, significantly slowing the rate of degradation.[1][2]

-

Conformational Rigidity: The introduction of an N-methyl group can restrict the conformational freedom of the peptide backbone.[3] It can favor a cis-amide bond conformation, which may be less favorable for protease binding, further contributing to stability.[1][3]

-

Improved Pharmacokinetics: By preventing enzymatic cleavage, N-methylation can dramatically extend a peptide's half-life in plasma and other biological matrices. This enhanced stability is a critical first step toward improving overall pharmacokinetic profiles, including oral bioavailability.

Fmoc-Sar-OH is an essential building block in this process, allowing for the precise incorporation of an N-methylated glycine residue during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Quantitative Impact of N-Methylation on Peptide Stability

The incorporation of sarcosine or other N-methylated amino acids can lead to substantial, quantifiable improvements in a peptide's durability and bioavailability.

| Case Study | Peptide Type | Modification | Key Finding | Reference |

| Enterococcus faecalis Peptide | Quorum-sensing regulatory peptide | N-methylation | >6-fold increase in peptide half-life due to enhanced resistance to proteolysis. | |

| Cyclic Hexapeptide | Leucine-rich cyclic hexapeptide | Selective N-methylation | Achieved an oral bioavailability of 33% in a rat model, validating the design approach for membrane permeability. |

Note: The data in this table is representative and based on trends observed for N-methylated peptides. Actual improvements are sequence- and context-dependent.

Experimental Protocols

Synthesis of N-Methylated Peptides using Fmoc-Sar-OH

This protocol outlines the manual incorporation of an Fmoc-Sar-OH residue into a growing peptide chain on a solid support resin using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-Sar-OH

-

Coupling Reagent: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Solid Phase Synthesis Vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. Drain.

-

Repeat the piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is: DMF (3x), DCM (2x), DMF (3x).

-

Coupling of Fmoc-Sar-OH:

-

In a separate vial, pre-activate the Fmoc-Sar-OH. Dissolve Fmoc-Sar-OH (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow to react for 5-10 minutes.

-

Drain the wash solvent from the resin.

-

Add the activated Fmoc-Sar-OH solution to the resin.

-

Agitate at room temperature for 1-2 hours. Note: Coupling times for N-methylated amino acids may need to be extended compared to standard amino acids.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5x) to remove excess reagents.

-

Confirmation of Coupling (Optional): Perform a Kaiser test (Ninhydrin test). A negative result (yellow beads) indicates a successful coupling. Note that N-methylated amines give a different color (often reddish) than primary amines, so a modified chloranil or isatin test may be more appropriate for confirmation.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Sar-OH.

In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a general procedure to determine the half-life of a peptide in human plasma.

Materials:

-

Test Peptide (lyophilized, high purity)

-

Human Plasma (pooled, anticoagulated with EDTA or citrate)

-

Stock Solution Solvent: DMSO or aqueous buffer

-

Precipitating/Quenching Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)

-

Incubator or water bath set to 37°C

-

Low-bind microcentrifuge tubes

-

Centrifuge (capable of >12,000 x g)

-

RP-HPLC or LC-MS system for analysis

Procedure:

-

Preparation:

-

Prepare a concentrated stock solution of the peptide (e.g., 1-10 mg/mL) in DMSO or an appropriate buffer.

-

Thaw human plasma at 37°C, then centrifuge at high speed (e.g., 10,000 x g) at 4°C to remove any cryoprecipitates. Collect the supernatant.

-

Pre-warm the plasma to 37°C.

-

-

Initiation of Assay:

-

Spike the pre-warmed plasma with the peptide stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of organic solvent (e.g., DMSO) is low (<1%) to not interfere with enzymatic activity.

-

Vortex gently to mix. This is your T=0 starting point.

-

-

Time-Point Sampling:

-

Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point and transfer it to a microcentrifuge tube containing a larger volume of cold precipitating solution (e.g., 150 µL of 1% TFA in ACN). This stops the enzymatic reaction.

-

Incubate the remaining plasma-peptide mixture at 37°C, agitating gently.

-

At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw identical aliquots and quench them in the same manner.

-

-

Protein Precipitation:

-

After collecting a sample, vortex the tube vigorously for 30 seconds.

-

Incubate the tubes on ice for at least 20 minutes to ensure complete protein precipitation.

-

-

Sample Clarification:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial.

-

Analyze the samples by RP-HPLC or LC-MS. Monitor the peak area corresponding to the intact peptide at a specific wavelength (e.g., 214 or 220 nm).

-

-

Data Interpretation:

-

Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

-

Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).

-

Caption: Workflow for determining peptide metabolic stability in a plasma assay.

Conclusion

The strategic incorporation of N-methylated amino acids, particularly using Fmoc-Sar-OH, is a powerful and validated method for enhancing the metabolic stability of therapeutic peptides. This modification directly addresses one of the most significant hurdles in peptide drug development by sterically shielding protease-labile bonds, thereby extending plasma half-life and improving the potential for oral bioavailability. By leveraging the synthesis and assay protocols detailed in this guide, researchers can effectively engineer more robust and clinically viable peptide candidates.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-(Sar)10-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has become an indispensable tool in the fields of biochemistry, pharmacology, and drug development, enabling the systematic construction of complex peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern SPPS, prized for its mild deprotection conditions which are compatible with a wide array of sensitive amino acid modifications. A significant advancement in peptide design is the incorporation of N-methylated amino acids, which can confer remarkable therapeutic advantages. This guide provides a comprehensive technical overview of the use of a specialized N-methylated oligomer, Fmoc-(Sar)10-OH , in solid-phase peptide synthesis. Sarcosine (Sar), or N-methylglycine, is the simplest N-methylated amino acid. Fmoc-(Sar)10-OH is a pre-synthesized block of ten sarcosine units, which can be incorporated into a peptide sequence as a linker or solubility-enhancing tail, particularly in the development of peptide-drug conjugates (PDCs).[1][2]

The inclusion of an oligosarcosine segment can significantly enhance the proteolytic stability of a peptide, as the N-methylated amide bond is resistant to cleavage by many common proteases.[3][4] Furthermore, the polysarcosine chain can improve the solubility of hydrophobic peptides and serve as a flexible, hydrophilic spacer in complex biomolecular constructs.[5]

Core Concepts and Advantages of N-Methylation with Oligosarcosine

The strategic incorporation of N-methylated amino acids, and specifically oligosarcosine chains, offers several key benefits for therapeutic peptide design:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from enzymatic degradation, leading to a longer in vivo half-life.

-

Improved Solubility: Polysarcosine is known for its high aqueous solubility. Appending an oligosarcosine tail can prevent the aggregation of hydrophobic peptide sequences, a common challenge during both synthesis and therapeutic application.

-

Increased Cell Permeability: By disrupting the hydrogen-bonding network of the peptide backbone, N-methylation can increase a peptide's lipophilicity, which may enhance its ability to cross cell membranes.

-

Conformational Control: The presence of an N-methyl group restricts the available conformational space of the peptide backbone, which can be used to favor a specific bioactive conformation.

Challenges in the Synthesis of N-Methylated Peptides

While advantageous, the synthesis of peptides containing N-methylated amino acids presents unique challenges. These challenges are amplified when coupling a pre-formed oligomer like Fmoc-(Sar)10-OH.

-

Difficult Coupling Reactions: The secondary amine of an N-methylated amino acid is less nucleophilic and more sterically hindered than a primary amine. This makes the coupling of the subsequent amino acid (or in this case, the coupling of the entire Fmoc-(Sar)10-OH block) significantly more difficult, often resulting in low yields and incomplete reactions.

-

Aggregation: Peptides rich in N-methylated residues can be prone to aggregation on the solid support, limiting the accessibility of reagents to the growing peptide chain.

-

Side Reactions: Inefficient coupling can lead to the accumulation of deletion sequences, which are difficult to separate from the desired product.

To overcome these challenges, optimized protocols involving highly efficient coupling reagents and, potentially, microwave-assisted synthesis are often required.

Data Presentation: Properties of Fmoc-(Sar)10-OH

| Property | Value | Reference |

| Chemical Name | Fmoc-decasarcosine | |

| Molecular Formula | C45H62N10O13 | |

| Molecular Weight | 951.03 g/mol | |

| Appearance | White to off-white lyophilized powder | |

| Primary Application | Linker in peptide-drug conjugates |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-(Sar)10-OH into a peptide sequence via Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminal functionality)

-

Fmoc-protected amino acids

-

Fmoc-(Sar)10-OH

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the standard steps for elongating the peptide chain on the solid support before the coupling of Fmoc-(Sar)10-OH.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Coupling of Fmoc-(Sar)10-OH

Due to the steric hindrance and potential for aggregation, the coupling of the decasarcosine block requires optimized conditions.

-

Deprotection: Perform the Fmoc deprotection on the N-terminal of the resin-bound peptide as described in Protocol 1, Step 2.

-

Activation and Coupling of Fmoc-(Sar)10-OH:

-

Dissolve Fmoc-(Sar)10-OH (2-3 equivalents) and a highly efficient coupling reagent such as HATU (2-3 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the solution to begin the activation. Allow to pre-activate for 2-5 minutes.

-

Add the activated Fmoc-(Sar)10-OH solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for an extended period, typically 4-12 hours, at room temperature. For particularly difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 40°C) or with the assistance of microwave irradiation.

-

Note: The Kaiser test is not suitable for monitoring the coupling to a secondary amine (like the N-terminus of the peptide after coupling to sarcosine). Alternative tests, such as the chloranil test, may be used. A double coupling is highly recommended.

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times).

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

Protocol 3: Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Mandatory Visualizations

Diagram 1: General Workflow of Fmoc-SPPS

Diagram 2: Coupling Challenge with N-Methylated Residues

Diagram 3: Logical Relationship of Oligosarcosine Linker Benefits

Conclusion

The use of Fmoc-(Sar)10-OH as a building block in solid-phase peptide synthesis represents a sophisticated strategy for the development of advanced therapeutic peptides and peptide-drug conjugates. While the inherent challenges of coupling sterically hindered N-methylated oligomers necessitate optimized protocols and careful monitoring, the profound benefits—including enhanced stability, solubility, and functionality as a linker—make it a compelling tool for medicinal chemists. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of oligosarcosine in their synthetic endeavors. Successful implementation of these techniques will undoubtedly contribute to the creation of next-generation peptide-based therapeutics with improved pharmacological profiles.

References

- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Standard Protocol for Coupling Fmoc-N(Me)-Sarcosine in Solid-Phase Peptide Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N(Me)-Sarcosine (Fmoc-N-methylglycine), into peptide sequences is a critical strategy in medicinal chemistry. N-methylation can significantly enhance a peptide's pharmacokinetic properties by increasing its metabolic stability, improving cell permeability, and modulating its conformation. However, the coupling of N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to the steric hindrance imposed by the N-methyl group. This steric bulk slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the generation of deletion sequences.[1]

This document provides a detailed protocol and best practices for the efficient coupling of Fmoc-N(Me)-Sar-OH, focusing on the selection of appropriate coupling reagents and optimized reaction conditions to ensure high coupling efficiency and purity of the final peptide.

Challenges in Coupling Fmoc-N(Me)-Sar-OH

The primary obstacle in the acylation of the N-methylated amine of sarcosine is steric hindrance.[1] Standard coupling reagents used in SPPS, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), are often inefficient for this sterically demanding reaction.[2] The use of less effective reagents can result in low coupling yields, necessitating multiple recouplings and potentially leading to side reactions. Coupling an N-methylated amino acid onto another N-methylated residue is particularly difficult.[3]

Recommended Coupling Reagents

To overcome the challenge of steric hindrance, the use of more potent, third-generation uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. These reagents form highly reactive activated esters that can efficiently acylate the sterically hindered secondary amine of the N-methylated residue.

| Coupling Reagent | Class | General Efficiency for N-Methylated Residues | Notes |

| HATU | Uronium/Aminium | Very High | Frequently cited as the reagent of choice for difficult couplings, including N-methylated amino acids.[3] Reacts faster and with less epimerization compared to HBTU. |

| COMU | Uronium/Aminium | Very High | A newer generation reagent with efficiency comparable to HATU. It is based on Oxyma Pure, making it a safer, non-explosive alternative to benzotriazole-based reagents. |

| PyBOP | Phosphonium | High | An effective coupling reagent, though sometimes less potent than HATU for the most challenging couplings. Byproducts are less hazardous than those of its predecessor, BOP. |

| PyBroP | Phosphonium | Very High | A more reactive phosphonium salt reagent, particularly effective for extremely hindered couplings where other reagents may fail. |

| DIC/HOBt | Carbodiimide | Low to Moderate | Generally considered inefficient for sterically hindered couplings and not recommended for N-methylated amino acids unless no other option is available. |

Quantitative Data Summary

While direct comparative studies detailing the percentage yield for Fmoc-N(Me)-Sar-OH with various modern coupling reagents are not extensively documented in single publications, the literature consistently demonstrates the superiority of uronium and phosphonium salt reagents over carbodiimides for N-methylated and other sterically hindered amino acids. The following table synthesizes available data and established knowledge to provide an expected performance overview.

| Coupling Reagent | Amino Acid Coupled | Reaction Time | Expected Yield | Racemization Risk | Reference |

| HATU | General N-Methylated AA | 1 - 2 hours | > 95% | Low | |

| COMU | General N-Methylated AA | 1 - 2 hours | > 95% | Very Low | |

| PyBroP | Boc-MeVal-OH + H-MeVal-OMe | 1 hour | 95% | <0.5% | |

| PyBOP | Boc-MeVal-OH + H-MeVal-OMe | 24 hours | 5% | Not Specified | |

| HBTU | Boc-Phe-(NMe)Aib | Room Temp | Significant Yield | Not Specified | |

| DIC/HOBt | General Hindered AA | 4 - 8 hours | Low to Moderate | Moderate |

Note: The data presented is for representative sterically hindered and N-methylated amino acids to illustrate the relative efficacy of the coupling reagents. Actual yields for Fmoc-N(Me)-Sar-OH may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Materials and Reagents

-